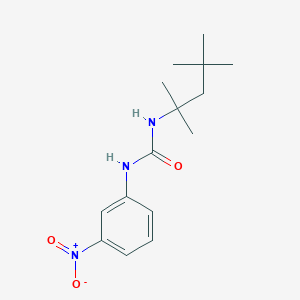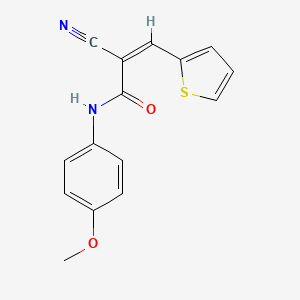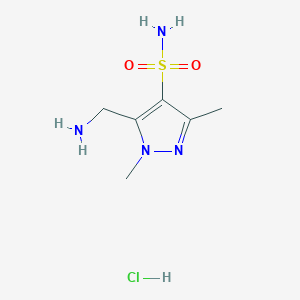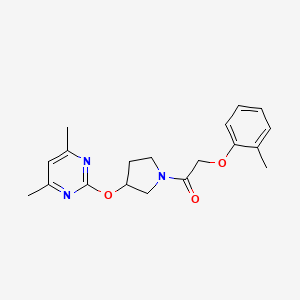
1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea is a useful research compound. Its molecular formula is C15H23N3O3 and its molecular weight is 293.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
A study by Nammalwar et al. (2010) discusses the synthesis of a compound closely related to 1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea. This compound, identified as NSC 726189, has shown strong anticancer activity in several assays and is being considered for clinical trials for kidney cancer treatment. The research outlines the de novo synthesis of a primary metabolite of this compound, highlighting its potential in cancer therapy (Nammalwar et al., 2010).
Hydrogel Formation and Anion Interaction
Lloyd and Steed (2011) investigated 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a variant of the compound , for its ability to form hydrogels in different acids. The study found that the morphology and rheology of these gels depend on the identity of the anion, suggesting potential applications in materials science (Lloyd & Steed, 2011).
Hydrogen Bonding and Molecular Interactions
Boiocchi et al. (2004) explored the hydrogen bonding interactions of 1,3-bis(4-nitrophenyl)urea with various oxoanions. The study showed how these interactions can lead to complex formation and potential urea deprotonation, which can be relevant in designing receptor molecules and understanding molecular recognition processes (Boiocchi et al., 2004).
Structural and Energetic Properties
Research by Kołodziejski et al. (1993) on the structural and hydrogen bonding characteristics of substituted ureas provides insights into how modifications in the urea structure, like those in this compound, can influence molecular properties. This research is significant for understanding the solid-state behavior of such compounds (Kołodziejski et al., 1993).
Anion Recognition and Interaction
The study by Boiocchi et al. (2005) further demonstrates the interaction of urea derivatives with anions, highlighting the potential for designing anion receptors and understanding anion-induced chemical transformations (Boiocchi et al., 2005).
Nonlinear Optical Properties
Research on 1-(3-Nitrophenyl)-5-phenylpenta-2,4-dien-1-one by Patil et al. (2015) shows the potential of nitrophenyl ureas in nonlinear optical applications. This research is important for the development of new materials for optical technologies (Patil et al., 2015).
Propiedades
IUPAC Name |
1-(3-nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-14(2,3)10-15(4,5)17-13(19)16-11-7-6-8-12(9-11)18(20)21/h6-9H,10H2,1-5H3,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPQMELRBPBHBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2371820.png)


![8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371824.png)
![6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371825.png)
![5-(3-chloro-4-methylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2371826.png)


![8-[(2E)-2-[(2-Chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
![3-Phenyl-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]-2,1-benzoxazole-5-carboxamide](/img/structure/B2371832.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2371838.png)
![2-({1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2371840.png)
![(2Z)-2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2371842.png)
